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molecular formula C9H5Cl2NO2 B1394859 Methyl 2,6-dichloro-4-cyanobenzoate CAS No. 409127-32-8

Methyl 2,6-dichloro-4-cyanobenzoate

Cat. No. B1394859
M. Wt: 230.04 g/mol
InChI Key: SFGSLCVSCBZCIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08980911B2

Procedure details

To a solution of methyl 4-carbamoyl-2,6-dichlorobenzoate (100 mg, 0.4 mmol) in pyridine (2 mL) trifluoro-acetic anhydride (0.11 ml, 0.8 mmol) was added drop wise at 0° C. The reaction mixture was allowed to warm to room temperature and stirred for 1 hour. The contents were poured into ice cold water and the precipitated solid was filtered, washed with water and dried to yield methyl 2,6-dichloro-4-cyanobenzoate (55 mg, 88%) as an off-white solid.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:13]=[C:12]([Cl:14])[C:7]([C:8]([O:10][CH3:11])=[O:9])=[C:6]([Cl:15])[CH:5]=1)(=O)[NH2:2].N1C=CC=CC=1>>[Cl:14][C:12]1[CH:13]=[C:4]([C:1]#[N:2])[CH:5]=[C:6]([Cl:15])[C:7]=1[C:8]([O:10][CH3:11])=[O:9]

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
C(N)(=O)C1=CC(=C(C(=O)OC)C(=C1)Cl)Cl
Name
Quantity
2 mL
Type
reactant
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The contents were poured into ice cold water
FILTRATION
Type
FILTRATION
Details
the precipitated solid was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=C(C(=O)OC)C(=CC(=C1)C#N)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 55 mg
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 59.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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